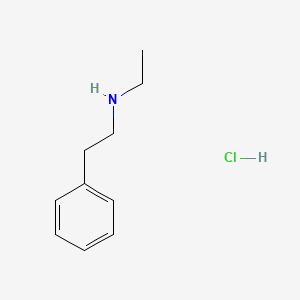

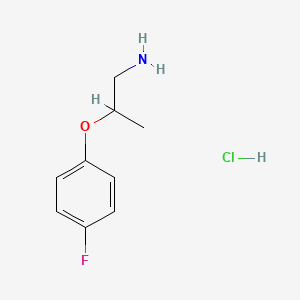

![molecular formula C17H19NO B1318303 4-([1,1'-联苯]-4-氧基)哌啶 CAS No. 397278-00-1](/img/structure/B1318303.png)

4-([1,1'-联苯]-4-氧基)哌啶

描述

“4-([1,1’-Biphenyl]-4-yloxy)piperidine” is a compound that contains a piperidine ring. Piperidine is a heterocyclic amine that consists of a six-membered ring containing five methylene bridges (-CH2-) and one amine bridge (-NH-) . It is a versatile organic compound that plays an integral role in numerous chemical reactions and industrial processes .

Synthesis Analysis

Piperidine can be synthesized by the hydrogenation of pyridine, usually over a molybdenum disulfide catalyst . A more modern approach is the cyclization of 1,5-diaminopentane, derived from the dinitrile of adipic acid . The synthesis of piperidine derivatives involves various reactions, including palladium-catalyzed hydrogenation of pyridine derivatives .

Molecular Structure Analysis

Piperidine is a clear, colorless liquid that has a characteristic odor. It is miscible with water and many organic solvents, indicating its highly polar nature . The molecular structure of piperidine has been studied using various spectroscopic techniques .

Chemical Reactions Analysis

Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes . It is employed in the addition to carbon–carbon multiple bonds, a fundamental step in many synthetic processes .

Physical And Chemical Properties Analysis

Piperidine is a clear, colorless liquid with a characteristic odor. It is miscible with water and many organic solvents, indicating its highly polar nature. It serves as a strong base for the deprotonation of carbonyl compounds, thereby playing a crucial role in organic synthesis .

科学研究应用

选择性细菌持久者根除

- 应用: 已证明类似于4-([1,1'-联苯]-4-氧基)哌啶的化合物C10能选择性杀死能够耐受抗生素治疗的细菌持久者,而不影响正常对抗生素敏感的细胞。这一应用对解决抗生素耐药性问题具有重要意义。

- 参考: Jun-Seob Kim et al., 2011。

组织胺H3受体拮抗剂

- 应用: 衍生自4-([1,1'-联苯]-4-氧基)哌啶的化合物已被制备并发现具有强效的组织胺H3受体拮抗作用。这对神经学和免疫学领域的治疗应用至关重要。

- 参考: C. Dvorak et al., 2005。

抑制5-羟色胺摄取

- 应用: 与4-([1,1'-联苯]-4-氧基)哌啶结构相关的分子被发现比其对映异构体更活跃,作为5-羟色胺摄取抑制剂,表明在精神药物中可能有应用潜力。

- 参考: E. Corey et al., 1993。

抗分枝杆菌活性

- 应用: 与感兴趣结构相关的螺环哌啶-4-酮已被合成并评估其对结核分枝杆菌的活性,暗示其在治疗结核病中的潜在用途。

- 参考: R. Kumar et al., 2008。

抗增殖活性

- 应用: 与问题化合物相关的4-(哌啶-1-基甲基)-2-(噻吩-2-基)喹啉类似物已显示出对人类癌细胞系的抗增殖活性,表明在癌症治疗中具有潜力。

- 参考: S. Harishkumar et al., 2018。

降压活性

- 应用: 包括与4-([1,1'-联苯]-4-氧基)哌啶结构相似的螺环哌啶已被合成并评估其降压活性。

- 参考: H. Takai et al., 1985。

抗菌和抗结核活性

- 应用: 与4-([1,1'-联苯]-4-氧基)哌啶结构相关的四唑衍生物已被合成并显示出抗菌和抗结核活性。

- 参考: G.V. Megha et al., 2023。

酪氨酸酶抑制剂

- 应用: 新型联苯酯衍生物,类似于感兴趣的化合物,已被合成并发现具有显著的酪氨酸酶抑制作用,暗示在治疗色素沉着疾病中的应用。

- 参考: Huey Chong Kwong et al., 2017。

作用机制

The mechanism of action of piperidine derivatives is complex and depends on the specific derivative and its target. For example, piperidine derivatives have shown anticancer potential against various types of cancers, such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia .

安全和危害

Piperidine is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is a corrosive substance and can cause severe burns and eye damage. In case of skin or eye contact, immediate medical attention is necessary. Additionally, the vapors of piperidine can cause respiratory irritation .

属性

IUPAC Name |

4-(4-phenylphenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)19-17-10-12-18-13-11-17/h1-9,17-18H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYQXDIZBRYDJNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589359 | |

| Record name | 4-[([1,1'-Biphenyl]-4-yl)oxy]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

397278-00-1 | |

| Record name | 4-[([1,1'-Biphenyl]-4-yl)oxy]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

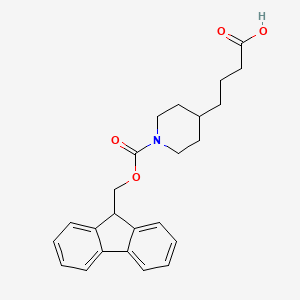

![1-[(3,4-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B1318235.png)

![4-allyl-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1318237.png)

![4-ethyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1318251.png)

![4-benzyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1318259.png)

![4-cyclopropyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1318260.png)

![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1318261.png)

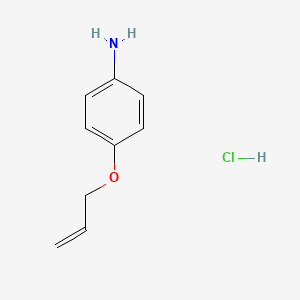

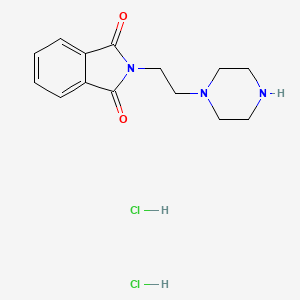

![{4-[(3-Imidazol-1-YL-propylamino)-methyl]-phenyl}-dimethyl-amine hydrochloride](/img/structure/B1318280.png)